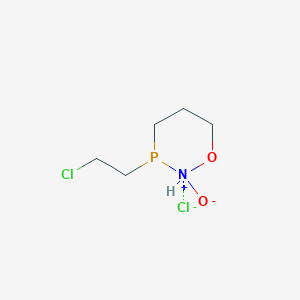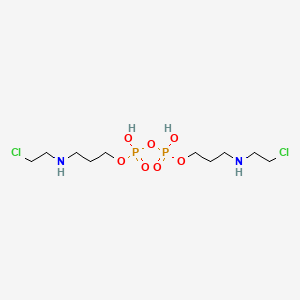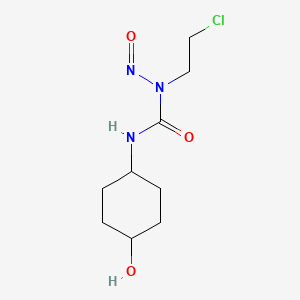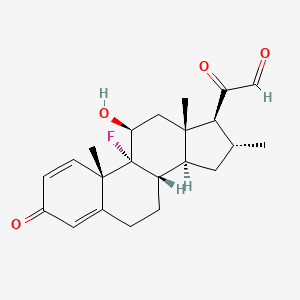
Avibactam
Overview
Description
Avibactam is a non-β-lactam β-lactamase inhibitor . It was developed by Actavis (now part of Teva Pharmaceutical Industries) and AstraZeneca . It is used in combination with ceftazidime, a cephalosporin antibiotic, to treat multi-drug–resistant Gram-negative bacterial pathogens . The drug targets complex urinary tract and intra-abdominal infections caused by Gram-negative, often hospital-acquired, bacteria .
Synthesis Analysis
Avibactam has been the subject of various synthetic approaches . The therapeutic success of Avibactam has encouraged the development of many congeners based on its particular diazabicyclooctane scaffold .
Molecular Structure Analysis
Avibactam is a reversible non-β-lactam β-lactamase inhibitor . It has a bicycle structure consisting of a cyclic urea . The molecular formula of Avibactam is C7H11N3O6S .
Chemical Reactions Analysis
Avibactam reacts via serine acylation . Molecular dynamics and quantum chemical calculations on avibactam-mediated inhibition of a clinically relevant cephalosporinase reveal that recyclisation of the avibactam derived carbamoyl complex is favoured over hydrolysis .
Physical And Chemical Properties Analysis
Avibactam has a molecular weight of 265.24 g/mol . It is a solid compound and has a solubility in DMSO .
Scientific Research Applications
Mechanism of Inhibition and Binding Pocket Conservation : Avibactam inhibits β-lactamases through a unique mechanism, acting as a covalent, reversible inhibitor. This differs from other β-lactamase inhibitors and involves a ring-opening reaction. Studies have shown high-resolution structures of Avibactam bound to class C β-lactamase, providing insights into its acylation and recyclization mechanism (Lahiri et al., 2014).
Kinetics of Inhibition Across Enzyme Classes : Avibactam's efficiency of inhibition varies across different classes of β-lactamases. It shows the highest efficiency against class A, followed by class C, and then class D enzymes. This information is foundational for future structural and mechanistic enzymology experiments (Ehmann et al., 2013).
Pharmacokinetic/Pharmacodynamic Targets : In combination with β-lactam antibiotics like ceftazidime, aztreonam, or ceftaroline fosamil, Avibactam's pharmacodynamic driver is time-dependent. This involves maintaining Avibactam concentration above a critical threshold for a specific duration to be effective (Nichols et al., 2018).
In vitro Antibacterial Activity : Avibactam, in combination with antibiotics like imipenem, cefepime, or ceftazidime, shows significant activity against Gram-negative bacteria, including strains producing OXA-48 β-lactamase and CTX-M-15 β-lactamase. This suggests a promising therapeutic strategy for treating infections caused by these resistant strains (Aktaş et al., 2012).
Binding to Penicillin-Binding Proteins : Avibactam selectively binds to some bacterial penicillin-binding proteins (PBPs), indicating its potential in developing new diazabicyclooctane derivatives with improved affinity for PBPs or new combination therapies targeting multiple PBP targets (Asli et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future of Avibactam looks promising. Pfizer Inc. has received a positive opinion from the Committee for Medicinal Products for Human Use (CHMP) of the European Medicines Agency (EMA) for EMBLAVEO® (aztreonam-avibactam) in the treatment of adult patients with complicated intra-abdominal infections (cIAI), hospital-acquired pneumonia (HAP) including ventilator-associated pneumonia (VAP), and complicated urinary tract infections (cUTI), including pyelonephritis . This recommendation is a positive step for patients with Gram-negative infections resistant to nearly all available antibiotics and demonstrates Pfizer’s commitment to helping address the global public health threat of antimicrobial resistance .
properties
IUPAC Name |
[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUAPJVLWFHHB-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026066 | |
| Record name | Avibactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Avibactam is a non-β lactam β-lactamase inhibitor that inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases. Avibactam rapidly reaches the periplasm of bacteria at high enough concentrations to restore activity of ceftazidime against ceftazidime-resistant, β-lactamase-producing strains. Avibactam does not decrease the activity of ceftazidime against ceftazidime susceptible organisms. | |
| Record name | Avibactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1192500-31-4, 396731-14-9 | |
| Record name | Avibactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AVE-1330A free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avibactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVIBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AVE-1330A FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)



![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)

